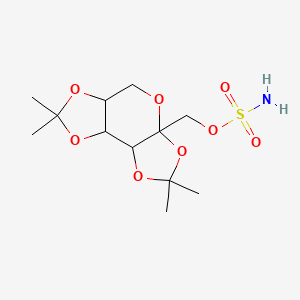

Topiramate-13C6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

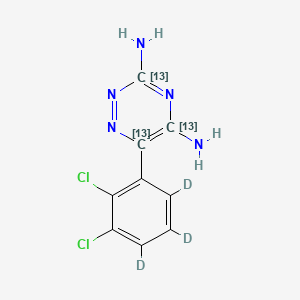

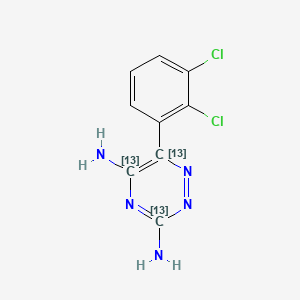

Topiramate-13C6 is a carbon-13 labeled isotope of topiramate, a broad-spectrum antiepileptic agent. Topiramate is known for its ability to enhance gamma-aminobutyric acid (GABA) activity, inhibit kainate and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, inhibit voltage-sensitive sodium and calcium channels, increase potassium conductance, and inhibit carbonic anhydrase . The carbon-13 labeling in this compound allows for precise tracking and quantification in metabolic studies.

作用机制

Target of Action

Topiramate-13C6, a derivative of the naturally occurring sugar D-fructose, primarily targets voltage-dependent sodium channels, GABA receptors, and glutamate receptors .

- These channels play a crucial role in the generation and propagation of action potentials in neurons. By blocking these channels, this compound can inhibit the rapid, repetitive firing of neurons, which is a characteristic feature of seizures . This compound enhances the activity of GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter in the brain. This leads to an overall decrease in neuronal excitability . This compound antagonizes AMPA/kainate glutamate receptors, which are associated with excitatory neurotransmission. This action further contributes to the reduction of neuronal hyperexcitability .

Mode of Action

This compound alters the activity of its targets by modifying their phosphorylation state instead of by a direct action . By blocking neuronal voltage-dependent sodium channels, it inhibits the rapid, repetitive firing of neurons . It enhances GABA-A receptor activity at brain non-benzodiazepine receptor sites, leading to an increase in inhibitory neurotransmission . Furthermore, it reduces glutamate activity at both AMPA and kainate receptors, decreasing excitatory neurotransmission .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in neuronal excitability and neurotransmission. By enhancing GABAergic activity and inhibiting glutamatergic activity, this compound can restore the balance between inhibition and excitation within the neuronal networks. This helps to stabilize the neuronal membranes, reduce the frequency of seizures, and prevent migraines .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed and has good bioavailability . Its pharmacokinetics are linear, and it has a relatively long half-life . It can interact with some hormonal contraceptives, potentially reducing their effectiveness . This compound clearance is reduced in severe renal failure and increased by enzyme-inducing antiepileptic drugs .

Result of Action

The primary result of this compound action is the reduction of neuronal hyperexcitability, which can help control seizures and prevent migraines . By blocking sodium channels, enhancing GABA activity, and antagonizing glutamate receptors, this compound can effectively reduce the frequency of seizures in individuals with epilepsy and decrease the occurrence of migraines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its clearance is reduced in severe renal failure and increased by enzyme-inducing antiepileptic drugs . Additionally, it is contraindicated in pregnancy due to the risk of significant harm to the unborn child, including a higher risk of congenital malformation, low birth weight, and potential increased risk of intellectual disability, autistic spectrum disorder, and attention deficit hyperactivity disorder . Therefore, women of childbearing potential taking this compound must use effective contraception .

生化分析

Biochemical Properties

Topiramate-13C6 interacts with several enzymes, proteins, and other biomolecules. It blocks sodium and calcium voltage-gated channels, inhibits glutamate receptors, enhances gamma-aminobutyric acid (GABA) receptors, and inhibits carbonic anhydrase . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it effectively reduces insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes . It influences cell function by modulating insulin response in these cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks neuronal excitability, preventing seizures and migraines by increasing GABA activity and inhibiting glutamate activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, a patient developed erectile dysfunction after several months of this compound use . This suggests that the compound’s effects can vary over time and may depend on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in high-fat diet-induced animal models, this compound selectively augments glucose uptake within skeletal and cardiac myocytes and adipose tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to modulate insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes, enhancing our understanding of its therapeutic potential in managing weight and insulin sensitivity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Topiramate-13C6 involves the incorporation of carbon-13 into the molecular structure of topiramate. This is typically achieved through the use of carbon-13 labeled precursors in the synthetic route. The general synthetic route for topiramate involves the reaction of 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose with sulfamoyl chloride in the presence of a base to form the sulfamate ester . The carbon-13 labeled version follows a similar pathway but uses carbon-13 labeled starting materials.

Industrial Production Methods

Industrial production of this compound requires specialized facilities capable of handling isotopically labeled compounds. The process involves the large-scale synthesis of carbon-13 labeled precursors, followed by their incorporation into the topiramate molecule. The production process must ensure high purity and isotopic enrichment to meet the standards required for scientific research applications .

化学反应分析

Types of Reactions

Topiramate-13C6 undergoes various chemical reactions, including:

Oxidation: Topiramate can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the sulfamate group.

Substitution: Nucleophilic substitution reactions can occur at the sulfamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols can participate in substitution reactions.

Major Products Formed

The major products formed from these reactions include various metabolites of topiramate, which can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .

科学研究应用

Topiramate-13C6 is used extensively in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Its applications include:

Chemistry: Used in studies to understand the metabolic pathways and degradation products of topiramate.

Biology: Employed in research to study the pharmacokinetics and pharmacodynamics of topiramate in biological systems.

Medicine: Utilized in clinical research to investigate the efficacy and safety of topiramate in treating epilepsy and migraines.

Industry: Applied in the development of new formulations and drug delivery systems.

相似化合物的比较

Topiramate-13C6 is unique due to its carbon-13 labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Topiramate: The non-labeled version of this compound.

Levetiracetam: Another antiepileptic drug with a different mechanism of action.

Lamotrigine: An antiepileptic that inhibits sodium channels but does not have the same broad-spectrum activity as topiramate.

This compound’s uniqueness lies in its isotopic labeling, which allows for detailed metabolic studies and precise tracking in various research applications.

属性

CAS 编号 |

1217455-55-4 |

|---|---|

分子式 |

C12H21NO8S |

分子量 |

345.32 g/mol |

IUPAC 名称 |

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl](113C)methyl sulfamate |

InChI |

InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i5+1,6+1,7+1,8+1,9+1,12+1 |

InChI 键 |

KJADKKWYZYXHBB-OYKWVVKKSA-N |

SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |

手性 SMILES |

CC1(O[13C@@H]2[13CH2]O[13C@@]3([13C@H]([13C@@H]2O1)OC(O3)(C)C)[13CH2]OS(=O)(=O)N)C |

规范 SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |

纯度 |

95% by HPLC; 98% atom 13C |

相关CAS编号 |

97240-79-4 (unlabelled) |

标签 |

Topiramate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。